Cas no 886918-82-7 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide)

N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-ethylsulfanylbenzamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide
-
- Inchi: 1S/C16H16N2OS2/c1-4-20-14-8-6-5-7-12(14)15(19)18-16-13(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19)
- InChI Key: PIEIMIQUPFDHMP-UHFFFAOYSA-N
- SMILES: C(NC1SC(C)=C(C)C=1C#N)(=O)C1=CC=CC=C1SCC
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2646-0416-30mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-10mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-20mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-10μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-1mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-2mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-5μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-20μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-15mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2646-0416-50mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide |
886918-82-7 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide Related Literature
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
Additional information on N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide
Recent Advances in the Study of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide (CAS: 886918-82-7)
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide (CAS: 886918-82-7) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its efficacy in various disease models. This research brief aims to summarize the latest findings related to this compound, providing a comprehensive overview of its current status in drug development and biomedical research.
One of the key areas of investigation for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide is its role as a modulator of specific biological pathways. Recent in vitro and in vivo studies have demonstrated its ability to interact with certain protein targets, leading to the inhibition or activation of downstream signaling cascades. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits potent inhibitory activity against a kinase implicated in inflammatory diseases, suggesting its potential as an anti-inflammatory agent.
Structural optimization efforts have also been a major focus of recent research. Scientists have synthesized various analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide to improve its pharmacokinetic profile and target selectivity. These modifications have yielded compounds with enhanced bioavailability and reduced off-target effects, as reported in a recent patent application (WO2023056789). The lead optimization process has been guided by advanced computational modeling and structure-activity relationship (SAR) studies, which have provided valuable insights into the molecular determinants of its biological activity.
In the context of therapeutic applications, preclinical studies have explored the efficacy of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide in various disease models. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its promising activity in a rodent model of metabolic disorder, where it significantly improved glucose homeostasis and reduced markers of insulin resistance. These findings have sparked interest in its potential as a novel therapeutic for type 2 diabetes and related metabolic conditions.
Despite these promising developments, challenges remain in the clinical translation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide. Recent toxicology studies have identified some safety concerns that need to be addressed through further structural modifications or formulation optimization. Additionally, the compound's precise mechanism of action at the molecular level requires more detailed investigation to fully understand its therapeutic potential and possible side effects.
Looking ahead, the future research directions for N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide include comprehensive ADME (absorption, distribution, metabolism, and excretion) studies, further optimization of its drug-like properties, and exploration of combination therapies. The compound's unique chemical structure and demonstrated biological activities make it a valuable scaffold for the development of novel therapeutics across multiple disease areas. Continued investment in research and development is expected to yield important insights into its clinical potential in the coming years.
886918-82-7 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(ethylsulfanyl)benzamide) Related Products
- 1260634-65-8(N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 898760-45-7(3-(3-Bromophenyl)-2'-chloropropiophenone)
- 1804281-64-8(1-(2-Ethoxy-4-methylphenyl)propan-2-one)
- 1443338-58-6(2-(cyclopentyloxymethyl)-4-fluorobenzenethiol)
- 2418710-30-0(N-[Cyano-(3,4-dichlorophenyl)methyl]-4-imidazol-1-ylbutanamide)
- 1211629-92-3(3-(benzenesulfonyl)-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)phenylpropanamide)
- 5273-85-8(Benzene,1,2,3-trimethoxy-5-(1E)-1-propen-1-yl-)
- 878733-05-2(N-(2-methylphenyl)-2-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylacetamide)
- 13080-86-9(4,4'-(4,4'-Isopropylidenediphenyl-1,1’-diyldioxy)dianiline)
- 445470-08-6(2-Chloro-4-phenyloxazole)



